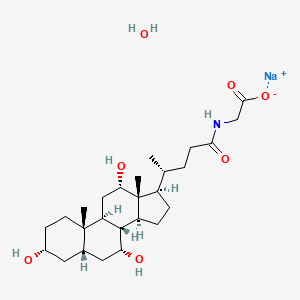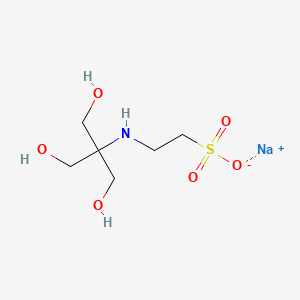
2-Chloro-4-pyridin-3-yl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazines are a class of nitrogen-containing heterocycles. The triazine structure is often incorporated into various pharmaceuticals, dyes, resins, and explosives . The compound “2,4,6-tris (3’- (pyridin-3-yl)biphenyl-3-yl)-1,3,5-triazine” has a wheel-shaped structure with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl, and pyridines on the peripheral .
Molecular Structure Analysis
The molecular structure of triazine derivatives can vary greatly depending on the substituents attached to the triazine ring. For example, “2,4,6-tris (3’- (pyridin-3-yl)biphenyl-3-yl)-1,3,5-triazine” has a wheel-shaped structure with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl .Chemical Reactions Analysis
The chemical reactions involving triazine derivatives can be quite diverse. For instance, it was found that in aqueous media, Cu 2+ ions promote the hydrolysis of 2-tpt to form bis (2-pyridylcarbonyl) amide anion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “2-Chloro-4- (pyridin-3-yl)pyrimidine”, the molecular weight is 191.62 g/mol, and it has a topological polar surface area of 38.7 Ų .Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks
This compound can be used as a heterocyclic building block in the synthesis of more complex chemical structures . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Antibacterial Applications
Compounds with a similar structure have shown promising antibacterial activity . They have been tested against a variety of bacterial strains and have shown potential in combating drug-resistant bacterial pathogens.
Antimicrobial Applications
In addition to antibacterial activity, these compounds also exhibit antimicrobial properties . They have been tested against a variety of yeasts and filamentous fungi, showing potential in the treatment of various microbial infections.
Antiviral Applications
While specific antiviral applications for this compound are not mentioned in the search results, pyridine compounds in general have been known to exhibit antiviral activities . Further research could explore this potential application.
5. Treatment of Hyperglycemia and Related Conditions Compounds with similar structures have shown efficacy in reducing blood glucose levels . This suggests potential applications in the treatment of conditions involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, and diabetes as a consequence of obesity.
Synthesis of Esters
The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis . This suggests that “2-Chloro-4-pyridin-3-yl-1,3,5-triazine” could potentially be used in similar applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar triazine derivatives have been shown to possess anticancer activity , suggesting potential targets could be cellular components involved in cancer progression.
Mode of Action
It’s worth noting that certain imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against various cancer cells . This suggests that 2-Chloro-4-pyridin-3-yl-1,3,5-triazine may interact with its targets to inhibit cell proliferation.
Biochemical Pathways
Given the anti-proliferative activity of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Certain imamine-1,3,5-triazine derivatives have been suggested to possess the properties of drug candidates , implying potential bioavailability.
Result of Action
Similar compounds have shown to inhibit the migration, invasion, adhesion, and proliferation of cancer cells , suggesting potential cellular effects.
Action Environment
It’s worth noting that the compound has been described as having good thermal stability , suggesting it may retain its activity under various environmental conditions.
Propiedades
IUPAC Name |
2-chloro-4-pyridin-3-yl-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJPZWJQCTSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281588 |
Source


|
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyridin-3-yl-1,3,5-triazine | |
CAS RN |
1053656-03-3 |
Source


|
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














